2,3-Difluoro-4-bromonitrobenzene

Catalog No.
S825627
CAS No.
1003708-24-4
M.F
C6H2BrF2NO2
M. Wt
237.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-4-bromonitrobenzene

CAS Number

1003708-24-4

Product Name

2,3-Difluoro-4-bromonitrobenzene

IUPAC Name

1-bromo-2,3-difluoro-4-nitrobenzene

Molecular Formula

C6H2BrF2NO2

Molecular Weight

237.99 g/mol

InChI

InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H

InChI Key

GXNBBNIEEJTQST-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Br

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Br

Organic Synthesis

Scientific Field: Organic Chemistry:

Application Summary: 2,3-Difluoro-4-bromonitrobenzene is utilized in the synthesis of complex organic molecules due to its reactivity as an electrophile in substitution reactions .

Experimental Procedures: The compound is often used in nucleophilic aromatic substitution reactions where it reacts with various nucleophiles to introduce functional groups that are pivotal in further synthetic steps .

Results Summary: For instance, it has been used to synthesize m-aryloxy phenols, which are valuable in creating bioactive compounds and conducting polymers. The yields of these reactions are generally high, indicating the efficiency of 2,3-Difluoro-4-bromonitrobenzene in such synthetic processes .

Pharmaceutical Research

Scientific Field: Medicinal Chemistry:

Application Summary: In pharmaceutical research, 2,3-Difluoro-4-bromonitrobenzene serves as a precursor for the synthesis of various drug candidates .

Experimental Procedures: It undergoes reactions such as halogenation, nitrile formation, and esterification to produce intermediates for further drug development .

Results Summary: The compound’s role in the synthesis of potential therapeutic agents is significant, with its derivatives being tested for various biological activities, including anti-inflammatory and antitumor effects .

Material Science

Scientific Field: Polymer Chemistry:

Application Summary: This chemical is used in the development of new materials, particularly polymers with enhanced properties .

Experimental Procedures: It can be incorporated into polymer chains or used as a crosslinking agent to modify the thermal and mechanical properties of the materials .

Analytical Chemistry

Scientific Field: Chromatography and Spectroscopy:

Application Summary: 2,3-Difluoro-4-bromonitrobenzene is used as a standard in chromatographic analysis to identify and quantify similar compounds .

Experimental Procedures: It is used in methods like HPLC and LC-MS, where its distinct retention time and mass/charge ratio help in the calibration of the instruments .

Results Summary: The use of this compound as a standard has allowed for the precise quantification of analytes in complex mixtures, enhancing the accuracy of analytical methods .

Environmental Science

Scientific Field: Environmental Monitoring:

Application Summary: The compound’s breakdown products and its interaction with environmental factors are studied to assess its impact on ecosystems .

Experimental Procedures: Environmental samples are analyzed for the presence of 2,3-Difluoro-4-bromonitrobenzene and its degradation products using techniques like gas chromatography-mass spectrometry (GC-MS) .

Biochemistry

Scientific Field: Enzyme Mechanism Studies:

Application Summary: In biochemistry, 2,3-Difluoro-4-bromonitrobenzene is used to probe the mechanisms of enzyme-catalyzed reactions .

Experimental Procedures: The compound acts as a substrate or inhibitor in enzymatic assays, allowing researchers to deduce the active sites and reaction pathways .

Results Summary: Through such studies, insights into enzyme specificity and function have been gained, contributing to the understanding of biochemical processes .

Catalysis Research

Scientific Field: Chemical Engineering:

Application Summary: This compound is studied for its role as a potential catalyst or catalyst precursor in various chemical reactions .

Experimental Procedures: Researchers investigate the catalytic properties of 2,3-Difluoro-4-bromonitrobenzene in reactions such as oxidation and reduction processes, often using spectroscopic methods to monitor the reaction progress .

Nanotechnology

Scientific Field: Nanoscience:

Application Summary: 2,3-Difluoro-4-bromonitrobenzene is used in the synthesis of nanomaterials, particularly in the functionalization of carbon nanotubes and graphene .

Experimental Procedures: The compound is used to introduce nitro and bromo groups onto the surface of nanomaterials, which can further react to attach other functional groups or molecules .

Results Summary: Such functionalization has been shown to enhance the properties of nanomaterials, making them suitable for a wide range of applications, from electronics to medicine .

Agrochemical Research

Scientific Field: Agricultural Chemistry:

Application Summary: The compound’s derivatives are explored for their potential use as agrochemicals, including pesticides and herbicides .

Experimental Procedures: Synthetic pathways involving 2,3-Difluoro-4-bromonitrobenzene lead to new compounds that are tested for their efficacy against various agricultural pests and weeds .

Results Summary: Some derivatives have shown promising results in preliminary tests, indicating potential as future agrochemical agents .

Fluorescence Studies

Scientific Field: Physical Chemistry:

Application Summary: 2,3-Difluoro-4-bromonitrobenzene is used in the study of fluorescent compounds due to its ability to undergo reactions that yield highly fluorescent derivatives .

Experimental Procedures: The compound is reacted with other chemicals under controlled conditions to synthesize fluorescent molecules, which are then analyzed using fluorescence spectroscopy .

Results Summary: These studies have led to the development of new fluorescent dyes and probes for biological and chemical sensing applications .

Computational Chemistry

Scientific Field: Theoretical Chemistry:

Application Summary: Computational models of 2,3-Difluoro-4-bromonitrobenzene are used to predict its reactivity and interactions with other molecules .

Experimental Procedures: Advanced computational methods, such as density functional theory (DFT), are employed to simulate the electronic structure and potential energy surfaces of the compound .

Results Summary: The simulations provide valuable insights into the compound’s behavior in various chemical environments, aiding in the design of new experiments and compounds .

Safety and Hazard Research

Scientific Field: Industrial Hygiene:

Application Summary: The safety profile and potential hazards associated with 2,3-Difluoro-4-bromonitrobenzene are assessed to ensure safe handling and use in industrial and laboratory settings .

Experimental Procedures: Toxicological studies and risk assessments are conducted, involving exposure scenarios, to evaluate the health risks posed by the compound .

Results Summary: The compound is classified with precautionary statements for handling and is accompanied by safety data sheets to inform users of the appropriate safety measures .

2,3-Difluoro-4-bromonitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2C_6H_2BrF_2NO_2. It consists of a benzene ring substituted with two fluorine atoms, one bromine atom, and one nitro group at specific positions. This compound is recognized for its unique electronic properties and reactivity due to the presence of halogen and nitro substituents, making it a valuable intermediate in organic synthesis.

, primarily due to its electrophilic nature. The key types of reactions include:

  • Nucleophilic Aromatic Substitution: The compound readily undergoes nucleophilic substitution reactions where nucleophiles can replace the bromine or fluorine atoms. This reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the negative charge on the intermediate formed during the reaction.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon. This transformation is significant for synthesizing amine derivatives.
  • Halogenation and Functionalization: The compound can also undergo further halogenation and functionalization, allowing for the introduction of additional functional groups that can enhance its chemical properties or biological activity.

The synthesis of 2,3-Difluoro-4-bromonitrobenzene can be achieved through several methods:

  • Fluorination of Bromonitrobenzene: Starting from 4-bromonitrobenzene, fluorine gas can be introduced to selectively substitute hydrogen atoms on the benzene ring with fluorine atoms under controlled conditions .
  • Sequential Halogenation and Nitration: Another method involves sequential halogenation followed by nitration. This multi-step process can yield the desired product while allowing for precise control over substitution patterns on the benzene ring.
  • Electrophilic Aromatic Substitution: Utilizing electrophilic aromatic substitution reactions with suitable reagents can also lead to the formation of this compound from simpler aromatic precursors.

2,3-Difluoro-4-bromonitrobenzene finds utility in various fields:

  • Organic Synthesis: It serves as a crucial building block for synthesizing more complex organic molecules, especially in the pharmaceutical industry where it is used to develop drug candidates .
  • Material Science: The compound is being explored for applications in materials science, particularly in developing new materials with unique properties such as enhanced conductivity or reactivity.
  • Nanotechnology: It is utilized in the functionalization of nanomaterials like carbon nanotubes and graphene, enhancing their properties for applications in electronics and biomedicine.

Studies on 2,3-Difluoro-4-bromonitrobenzene include investigations into its interactions with enzymes and other biological targets. These studies aim to elucidate its mechanism of action and potential inhibitory effects on specific biological pathways. For example, it may act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme specificity and function.

Several compounds share structural similarities with 2,3-Difluoro-4-bromonitrobenzene. Here are some notable examples:

Compound NameCAS NumberKey Features
1-Bromo-2,3-difluoro-4-nitrobenzene1003708-24-4Similar structure but different substitution pattern
5-Bromo-2,4-difluoronitrobenzene345-24-4Contains bromine at a different position; useful in similar applications
2-Bromo-3,4-difluoro-1-nitrobenzene350699-92-2Different position of substitutions; potential for varied reactivity
1-Bromo-2,5-difluoro-3-nitrobenzene741721-51-7Another variant with different halogen placement

These compounds exhibit unique reactivity patterns and applications based on their structural differences while retaining some common characteristics with 2,3-Difluoro-4-bromonitrobenzene. The study of these compounds helps in understanding their potential uses in synthetic chemistry and materials science .

XLogP3

2.6

Wikipedia

1-Bromo-2,3-difluoro-4-nitrobenzene

Dates

Modify: 2023-08-16

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